2-(4-Chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide 2-(4-Chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide Free fatty acid receptor FFA2 agonist (pEC50 = 6.38) and positive allosteric modulator. Binds at a site distinct from the orthosteric site; modulates the activity of short-chain fatty acids at FFA2 via the FFA2 second extracellular loop (ECL2).
Brand Name: Vulcanchem
CAS No.: 300851-67-6
VCID: VC0004913
InChI: InChI=1S/C14H15ClN2OS/c1-9(2)12(10-3-5-11(15)6-4-10)13(18)17-14-16-7-8-19-14/h3-9,12H,1-2H3,(H,16,17,18)
SMILES: CC(C)C(C1=CC=C(C=C1)Cl)C(=O)NC2=NC=CS2
Molecular Formula: C14H15ClN2OS
Molecular Weight: 294.8 g/mol

2-(4-Chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide

CAS No.: 300851-67-6

Inhibitors

VCID: VC0004913

Molecular Formula: C14H15ClN2OS

Molecular Weight: 294.8 g/mol

2-(4-Chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide - 300851-67-6

CAS No. 300851-67-6
Product Name 2-(4-Chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide
Molecular Formula C14H15ClN2OS
Molecular Weight 294.8 g/mol
IUPAC Name 2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide
Standard InChI InChI=1S/C14H15ClN2OS/c1-9(2)12(10-3-5-11(15)6-4-10)13(18)17-14-16-7-8-19-14/h3-9,12H,1-2H3,(H,16,17,18)
Standard InChIKey AZYDQCGCBQYFSE-UHFFFAOYSA-N
SMILES CC(C)C(C1=CC=C(C=C1)Cl)C(=O)NC2=NC=CS2
Canonical SMILES CC(C)C(C1=CC=C(C=C1)Cl)C(=O)NC2=NC=CS2
Description Free fatty acid receptor FFA2 agonist (pEC50 = 6.38) and positive allosteric modulator. Binds at a site distinct from the orthosteric site; modulates the activity of short-chain fatty acids at FFA2 via the FFA2 second extracellular loop (ECL2).
Synonyms 4-chloro-α-(1-methylethyl)-N-2-thiazolylbenzeneacetamide
PubChem Compound 4307629
Last Modified Nov 11 2021
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